6-Chloroquinoline-5,8-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H4ClNO2 |
|---|---|
Molecular Weight |
193.58 g/mol |
IUPAC Name |
6-chloroquinoline-5,8-dione |
InChI |
InChI=1S/C9H4ClNO2/c10-6-4-7(12)8-5(9(6)13)2-1-3-11-8/h1-4H |
InChI Key |
OXNXJIXVWGVRBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)C=C(C2=O)Cl)N=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Chloroquinoline 5,8 Dione and Its Derivatives
Foundational Synthesis Approaches
Oxidation-Based Syntheses
A primary and straightforward method for the synthesis of the quinoline-5,8-dione core involves the oxidation of corresponding 5-hydroxyquinoline (B119867) or 8-hydroxyquinoline (B1678124) precursors. tandfonline.comrsc.org This transformation is crucial for creating the reactive dione (B5365651) structure. Various oxidizing agents and conditions have been employed to achieve this conversion effectively.
For instance, the oxidation of 5-hydroxyquinoline to quinoline-5,8-dione can be accomplished using iodobenzene (B50100) diacetate (PIDA) in a mixture of acetonitrile (B52724) and water. nih.gov Another common method involves the use of Fremy's salt (potassium nitrosodisulfonate) for the oxidation of 8-hydroxyquinolines. Additionally, clean catalytic oxidation of 8-hydroxyquinoline to quinoline-5,8-dione has been reported using tert-butyl hydroperoxide in the presence of silica-supported iron tetrasulfophthalocyanine catalysts. rsc.org This method offers a high yield of the target product under optimized conditions. rsc.org The oxidation of 2-hydroxyquinolin-8-ol or 2-chloroquinolin-8-ol (B1361850) can be achieved with sodium chlorate (B79027) and hydrochloric acid to yield the corresponding 5,8-quinolinediones. mdpi.com
| Precursor | Oxidizing Agent/Catalyst | Product | Yield | Reference |
| 5-Hydroxyquinoline | Iodobenzene diacetate (PIDA) | Quinoline-5,8-dione | >95% | nih.gov |
| 8-Hydroxyquinoline | tert-Butyl hydroperoxide / FePcS–SiO₂ | Quinoline-5,8-dione | 66% | rsc.org |
| 8-Hydroxyquinoline | Sensitized photo-oxidation | Quinoline-5,8-dione | 64-70% | tandfonline.com |
| 2-Hydroxyquinolin-8-ol | Sodium chlorate / HCl | 2-Hydroxy-5,8-quinolinedione | - | mdpi.com |
| 2-Chloroquinolin-8-ol | Sodium chlorate / HCl | 2-Chloro-5,8-quinolinedione | - | mdpi.com |
Regioselective Nucleophilic Substitution Routes
Once the quinoline-5,8-dione core is established, nucleophilic substitution reactions offer a versatile approach to introduce a variety of functional groups onto the ring system. The regioselectivity of these substitutions is a key consideration and can often be controlled by the choice of solvent and the presence of catalysts. mdpi.com
For instance, the reaction of 6,7-dichloro-5,8-quinolinedione with arylamines can be directed to selectively substitute the chlorine at the C-6 position. nih.gov This regioselectivity is often enhanced by the presence of a Lewis acid catalyst, such as CeCl₃, which is thought to chelate with the carbonyl oxygens and influence the electronic distribution of the quinone ring. koreascience.kr The use of a protic solvent like ethanol (B145695) favors substitution at the C-6 position, while aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) tend to favor substitution at the C-7 position. mdpi.com These methods allow for the synthesis of a diverse range of amino-substituted quinolinediones. nih.govkoreascience.kr
The displacement of a bromine atom at the C-7 position of 7-bromo-quinoline-5,8-dione with various phenols demonstrates the utility of nucleophilic aromatic substitution to install lipophilic tails. mdpi.com This reaction proceeds under ambient conditions with variable yields. mdpi.com
| Starting Material | Nucleophile | Product | Catalyst/Conditions | Reference |
| 6,7-Dichloro-5,8-quinolinedione | Arylamines | 6-(N-Arylamino)-7-chloro-5,8-quinolinediones | Ce³⁺ | nih.govkoreascience.kr |
| 7-Bromo-quinoline-5,8-dione | Phenols | 7-Phenoxy-quinoline-5,8-diones | Ambient temperature | mdpi.com |
| 6,7-Dichloro-5,8-quinolinedione | Alcohols | 7-Alkoxy or 6,7-Dialkoxy derivatives | K₂CO₃ in THF or DMSO | mdpi.com |
| Quinoline-5,8-dione | Amines | Mixture of 6- and 7-amino derivatives | Protic vs. Aprotic solvents | mdpi.com |
Halogenation of Quinolinedione Precursors
The introduction of halogen atoms onto the quinolinedione scaffold is a critical step for enabling further functionalization, particularly through transition metal-catalyzed coupling reactions. Halogenation can be achieved through electrophilic aromatic substitution on either the quinoline (B57606) core or the quinolinedione system.
An efficient, metal-free method for the C5-selective halogenation of quinolines has been developed using N-halosuccinimides (NCS, NBS, and NIS) in water. rsc.org This approach provides a direct route to halogenated quinolines which can then be oxidized to the corresponding quinolinediones.
A specific and important example of halogenation is the bromination of 6-amino-5,8-quinolinedione. This reaction introduces a bromine atom at the C7 position through electrophilic aromatic substitution. The amino group at C6 acts as a directing group, facilitating the regioselective installation of the bromine atom. This reaction is typically carried out using elemental bromine (Br₂) or N-bromosuccinimide (NBS) in a suitable solvent such as acetic acid. The resulting 6-amino-7-bromoquinoline-5,8-dione (B8093216) is a valuable intermediate for the synthesis of more complex derivatives. ontosight.ai
| Substrate | Reagent | Product | Position of Halogenation | Reference |
| 6-Amino-5,8-quinolinedione | Bromine (Br₂) or NBS | 6-Amino-7-bromoquinoline-5,8-dione | C7 | |
| Quinolines | N-Halosuccinimides (NCS, NBS, NIS) | 5-Haloquinolines | C5 | rsc.org |
| 2-(o-nitrophenyl)-5,8-dihydroxyquinoline | Hydrogen bromide / Sodium bromate | 6,7-Dibromo-2-(o-nitrophenyl)-5,8-quinolinedione | C6, C7 | cdnsciencepub.com |
Advanced Synthetic Strategies
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile tool for the synthesis of functionalized 6-chloroquinoline-5,8-dione derivatives. eie.gr These reactions, which include well-known methods like Suzuki, Heck, and Sonogashira couplings, allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. umb.eduustc.edu.cn
Halogenated quinolinediones, such as this compound, are excellent substrates for these coupling reactions. The halogen atom serves as a handle that can be displaced by a wide range of coupling partners, including boronic acids (Suzuki coupling), alkenes (Heck coupling), and terminal alkynes (Sonogashira coupling). ustc.edu.cn For example, palladium(0)-catalyzed Suzuki coupling of 6-methoxy-2-chloroquinoline-5,8-dione with various boronic acids has been used to prepare novel quinoline quinones. nih.gov These reactions typically employ a palladium catalyst and a suitable base. ustc.edu.cn The development of nickel-catalyzed cross-coupling reactions has also provided efficient methods for the synthesis of biaryl compounds from chloro-substituted precursors. acs.org
Palladium(0)-Catalyzed Reactions with Boronic Acids (Suzuki-type couplings)
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a powerful tool for creating carbon-carbon bonds. iitk.ac.inbyjus.com In the context of quinolinediones, this reaction has been employed to introduce aryl and other organic fragments. For instance, the palladium-catalyzed reaction of 6,7-dichloroquinoline-5,8-dione (B1222834) with various aryl boronic acids can lead to the formation of coupled products. researchgate.net Similarly, 6-methoxy-2-chloroquinoline-5,8-dione has been reacted with boronic acids under palladium(0) catalysis to yield novel quinoline quinones. nih.gov
The efficiency of the Suzuki coupling can be influenced by the choice of catalyst, base, and solvent. For example, a catalyst system of Pd(OAc)2/PCy3 is effective for a range of aryl and vinyl triflates, while Pd2(dba)3/P(t-Bu)3 is often used for aryl and vinyl halides. organic-chemistry.org The reaction is typically performed in an inert atmosphere, and bases such as KF are used to activate the boronic acid. nih.gov
Table 1: Examples of Palladium-Catalyzed Suzuki Coupling Reactions
| Starting Material | Coupling Partner | Catalyst System | Product | Reference |
| 6,7-dichloroquinoline-5,8-dione | Aryl boronic acids | Pd(0)/Sphos | 6-Aryl-7-chloroquinoline-5,8-dione | researchgate.net |
| 6-methoxy-2-chloroquinoline-5,8-dione | Boronic acids | Pd(0) | 2-Aryl-6-methoxyquinoline-5,8-dione | nih.gov |
| Resin-supported chloropyrimidines | Arylboronic acids | Pd(2)(dba)(3)/P(t-Bu)(3) | 4-(Substituted amino)-6-arylpyrimidines | nih.gov |
Copper-Catalyzed Deoxygenative Arylation and Alkylation
Copper-catalyzed reactions have emerged as a valuable alternative and complement to palladium-catalyzed methods. d-nb.info These reactions can be used for both arylation and alkylation of quinoline derivatives. For instance, copper catalysis can facilitate the N-alkylation of various N-heterocycles, including quinazolinones. rsc.org While direct examples on this compound are less common in the provided results, the principles of copper-catalyzed alkylation of electron-rich systems are well-established. d-nb.info Asymmetric copper-catalyzed alkylation has also been reported for quinoline N-oxides, showcasing the potential for enantioselective transformations. nih.gov
Mechanistic Insights into Catalytic Processes (e.g., oxidative addition, transmetallation, reductive elimination)
The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, is generally understood to involve three key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (e.g., this compound) to form a Pd(II) intermediate. iitk.ac.inbyjus.comlibretexts.org This is often the rate-determining step. byjus.com The stereochemistry of the substrate is typically retained during this process. libretexts.org
Transmetallation: The organoboron compound, activated by a base, transfers its organic group to the Pd(II) complex. byjus.comorganic-chemistry.orglibretexts.org This step forms a new diorganopalladium(II) species.
Reductive Elimination: The two organic ligands on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. byjus.comlibretexts.org
This mechanistic framework provides a basis for understanding and optimizing reaction conditions for the synthesis of this compound derivatives. nih.govuj.ac.za
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has gained popularity as a method to accelerate reactions, often leading to higher yields and cleaner product profiles in shorter reaction times. nih.gov This technology has been successfully applied to the synthesis of various quinoline derivatives. researchgate.netrsc.org For example, microwave irradiation has been used to facilitate the Suzuki coupling of 7-acetamido-2-chloro-quinoline-5,8-dione with different boronic acids, with reactions typically completing within 20-30 minutes in good yields. nih.gov The condensation of substituted 3-bromomethyl-2-chloroquinolines with 1,2-phenylenediamine to form quinoline-fused benzodiazepines has also been efficiently carried out using microwave heating. rsc.orgmdpi.com
Photoredox-Catalyzed Dearomatization and Functionalization
Photoredox catalysis offers a mild and powerful strategy for the dearomatization and functionalization of aromatic compounds, including quinolines. chemrxiv.org This approach utilizes light to generate reactive radical intermediates from stable aromatic precursors. nih.gov By employing a photocatalyst, single-electron transfer (SET) processes can be initiated, leading to the dearomatization of the quinoline ring. chemrxiv.orgresearchgate.net The resulting dearomatized intermediates can then be trapped by various nucleophiles or undergo further transformations to introduce new functional groups. researchgate.netrsc.org This methodology has been explored for the dearomative dimerization and skeletal rearrangement of quinolines. chemrxiv.orgchemrxiv.org While direct application to this compound is not explicitly detailed in the provided results, the general principles suggest its potential for novel functionalizations of the quinoline core. chemrxiv.org
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a crucial strategy in medicinal chemistry and drug discovery, allowing for the modification of complex molecules at a late point in the synthetic sequence. nih.gov This approach enables the rapid generation of analogs with improved properties. For quinoline-containing compounds, LSF can be achieved through various methods, including C-H activation and cross-coupling reactions. nih.govmdpi.com For example, palladium-catalyzed C-H arylation has been used to functionalize quinolines with excellent regioselectivity. mdpi.com Photoredox catalysis also provides a tool for the late-stage modification of bioactive compounds. nih.gov The ability to selectively introduce functional groups onto the this compound scaffold in the final steps of a synthesis would be highly valuable for creating libraries of related compounds.
Regioselectivity in Quinolinedione Synthesis and Derivatization
The regioselectivity of reactions involving the quinoline-5,8-dione core is a critical aspect of its chemistry. The substitution pattern on the ring can direct incoming reagents to specific positions. For instance, in the amination of 6,7-disubstituted-5,8-quinolinequinones, the reaction often occurs regioselectively. researchgate.net The presence of a chlorine atom at the 6-position influences the reactivity of other positions on the quinoline ring. For example, in the reaction of 6,7-dichloroquinoline-5,8-dione with 2-aminopyridine (B139424) derivatives, specific products are formed due to the directing effects of the existing substituents. researchgate.net
Controlling regioselectivity is essential for the synthesis of specific isomers and for avoiding the formation of complex product mixtures. This can be achieved through the careful choice of reagents, catalysts, and reaction conditions. vulcanchem.comnih.gov For example, in the iodination of quinolines, C3 selectivity can be achieved. rsc.org Ligand-controlled regioselective dearomative hydroboration of quinolines has also been demonstrated, allowing for the selective introduction of boron at either the 5,6- or 5,8-positions. nih.gov A deep understanding of the factors governing regioselectivity is paramount for the rational design of synthetic routes to functionalized this compound derivatives. acs.org
Factors Influencing Substitution Patterns (e.g., C-2, C-6, C-7)
The regioselectivity of substitution reactions on the this compound scaffold is dictated by the inherent electronic properties of the heterocyclic ring system and the influence of existing substituents. The positions C-2, C-6, and C-7 are particularly important for functionalization.
Electronic Factors: The quinone moiety and the nitrogen atom in the pyridine (B92270) ring create a unique electronic landscape. The chlorine atom at the C-6 position is an electron-withdrawing group, which increases the electrophilicity at this position, making it susceptible to nucleophilic substitution reactions. vulcanchem.com Conversely, the introduction of an electron-donating group, such as an amino group at C-6, can direct subsequent electrophilic substitution to the adjacent C-7 position due to its positive mesomeric (+M) effect. For instance, the amino group at C-6 directs electrophilic bromination specifically to the C-7 position. Similarly, a halogen, like bromine, at C-7 enhances the electrophilicity of the ring, facilitating regioselective amination at the C-6 position.
Quantum chemical calculations and molecular electrostatic potential maps (MEP) for related 6,7-dichloro-5,8-quinolinedione derivatives show that nucleophilic regions are localized near the nitrogen atom, indicating its influence on reactivity. mdpi.com Metabolism studies of 7-amino- and 7-acetamidoquinoline-5,8-diones have shown that compounds with smaller heteroaromatic substituents at the C-2 position are generally better substrates for the NQO1 enzyme, suggesting that both electronic and steric factors at this position play a role in biological interactions. nih.govresearchgate.net
Steric Factors: The size and spatial arrangement of substituents critically influence reactivity and regioselectivity. vulcanchem.com In related quinolone systems, the size and shape of substituents have been shown to affect alkylation patterns, indicating that steric hindrance can dictate the position of attack. preprints.orgmdpi.com For example, the smaller atomic radius of chlorine compared to bromine may reduce steric hindrance, potentially allowing for tighter binding to enzymatic active sites in biological applications. vulcanchem.com The high regioselectivity observed in some reactions can be rationalized by considering steric hindrance in addition to electronic effects. researchgate.net
| Position | Influencing Factor | Effect on Reactivity | Example Reaction | Reference |
|---|---|---|---|---|
| C-2 | Electronic/Steric | Influences interaction with enzymes; smaller substituents can be favored. | Substitution with various aryl groups. | nih.govresearchgate.net |
| C-6 | Electronic (Cl group) | Increases electrophilicity, facilitating nucleophilic attack. | Amination at C-6 on a 7-bromo substituted quinolinedione. | vulcanchem.com |
| C-7 | Electronic (+M of C-6 NH₂) | Directs electrophilic substitution to the C-7 position. | Bromination of 6-amino-5,8-quinolinedione. | |
| C-7 | Electronic (Br group) | Enhances electrophilicity, facilitating nucleophilic attack at C-6. | Amination at C-6. |
Directing Group Strategies for Regiocontrol
To overcome the inherent reactivity patterns and achieve specific regiochemical outcomes, chemists employ directing groups. These are functional groups temporarily or permanently installed on the molecule to steer a reagent to a particular position.
One effective strategy involves using the quinoline N-oxide. The N-oxide functionality can act as a directing group to enable remote C-H functionalization, providing a pathway to introduce substituents at positions that are otherwise difficult to access. researchgate.net Another powerful strategy involves the use of a Lewis basic directing group. For example, in inverse electron demand aza-Diels-Alder reactions, a Lewis base like a pyridine or an amide can be installed on a triazine reactant. whiterose.ac.uk This group coordinates to a Lewis acid, which in turn activates and directs the alkyne reaction partner, leading to highly controlled cycloadditions and the formation of substituted pyridines with complete regiocontrol. whiterose.ac.uk
Existing substituents can also act as powerful directing groups. As mentioned previously, an amino group at C-6 effectively directs electrophilic attack to the C-7 position. In a broader context, the use of an 8-aminoquinoline (B160924) directing group has been shown to enable complex transformations like alkene dialkynylation. acs.org Traceless directing-group strategies have also been developed for the synthesis of chloroquinolines, where the directing group is removed after the desired transformation. scribd.com
Solvent Effects on Regioselectivity in Amination Reactions
The choice of solvent is a critical parameter that can profoundly influence reaction yields and regioselectivity, particularly in nucleophilic substitution reactions like amination. vulcanchem.com The polarity of the solvent can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the reaction pathway.
In the synthesis of amino-substituted quinolinediones, polar aprotic solvents such as dimethylformamide (DMF) have been shown to enhance amination yields. This is attributed to the ability of these solvents to stabilize the charged transition states that occur during nucleophilic aromatic substitution. In contrast, protic solvents like ethanol or acetic acid can solvate the nucleophile (the amine), potentially reducing its reactivity. cas.cz
The effect of solvent choice on the yield of amination and a related bromination reaction for a quinolinedione derivative is summarized in the table below, based on data for 6-amino-7-bromoquinoline-5,8-dione.
| Solvent | Dielectric Constant (ε) | Reaction | Yield (%) | Reference |
|---|---|---|---|---|
| Dimethylformamide (DMF) | 36.7 | Amination | 68 | |
| Ethanol | 24.3 | Amination | 55 | |
| Acetic Acid | 6.2 | Bromination | 72 | |
| Chloroform | 4.8 | Bromination | 58 |
Lewis Acid Coordination and Blocking Groups
Lewis acids and blocking groups are two additional tools used to control reactivity and regioselectivity in the synthesis of complex molecules.
Blocking Groups: A blocking group is a reversible protecting group that is introduced to temporarily mask a reactive site, preventing it from reacting while a transformation is carried out elsewhere on the molecule. After the desired reaction, the blocking group is removed to regenerate the original functionality. This strategy is fundamental in multi-step organic synthesis. For example, a benzyl (B1604629) group can be used to protect a hydroxyl group, which can later be deprotected using reagents like BCl₃•SMe₂. researchgate.net Similarly, a trimethylsilyl (B98337) (TMS) group is often used as a protecting group for terminal alkynes during coupling reactions. acs.org By selectively blocking one position, a reaction can be forced to occur at an alternative, less reactive site, thus achieving regiocontrol that would otherwise be impossible.
Chemical Reactivity and Derivatization of 6 Chloroquinoline 5,8 Dione
Nucleophilic Substitution Reactions
The quinone ring of 6-chloroquinoline-5,8-dione is highly susceptible to nucleophilic attack. Two primary pathways for nucleophilic reactions exist: direct substitution of the chlorine atom at the C-6 position (a nucleophilic aromatic substitution, or SNAr reaction) and conjugate addition (Michael addition) at the C-7 position. The presence of the electron-withdrawing chlorine atom enhances the electrophilicity at the C-6 position, facilitating substitution reactions. vulcanchem.com
While the C-6 position is the primary site for substitution of the chloro group, nucleophilic attack can also occur at the C-7 position. This reaction proceeds via a Michael-type conjugate addition to the α,β-unsaturated system of the quinone ring. nih.govripublication.com Studies on the parent quinoline-5,8-dione (lacking the C-6 chloro substituent) have shown that reactions with amines can be non-regioselective, yielding a mixture of both C-6 and C-7 substituted isomers. nih.gov
In the case of this compound or its analogs like 6,7-dichloroquinoline-5,8-dione (B1222834), the addition of a nucleophile to the C-7 position can lead to the formation of 7-substituted derivatives. researchgate.netgrafiati.com For instance, the interaction of this compound hydrochloride with sulfa drugs in ethanol (B145695) has been shown to afford sulfonamide derivatives of 7-chloroquinoline-5,8-diones, indicating substitution at the C-7 position. researchgate.netgrafiati.comgrafiati.com The reaction of 7-bromo-2-methylquinoline-5,8-dione (B11781591) with 1-phenylpiperazine (B188723) also yields 6-amino compounds, demonstrating the reactivity of the position adjacent to the halogen. researchgate.net
The most direct nucleophilic substitution reaction on this compound involves the displacement of the chloride ion at the C-6 position. The chlorine atom's electron-withdrawing nature makes the C-6 carbon electrophilic and thus prone to attack by nucleophiles. vulcanchem.com
Research on the related 6,7-dichloro-2-methylquinoline-5,8-dione has shown that nucleophilic substitution can occur at either the C-6 or C-7 position, depending on the reaction conditions. d-nb.info The regioselectivity of the reaction can be controlled. The use of a Lewis acid, such as Cerium(III) chloride (CeCl₃·7H₂O), significantly favors substitution at the C-6 position. This is attributed to the chelation of the cerium ion between the heterocyclic nitrogen atom (N-1) and the carbonyl oxygen at C-8, which decreases the electron density specifically at C-6 and makes it more susceptible to nucleophilic attack than the C-7 position. d-nb.info Polar solvents like ethanol are also known to promote the formation of C-6 substituted isomers. d-nb.info
The reaction of this compound and its analogs with primary and secondary amines, including anilines, is a widely used method for generating novel derivatives. These reactions typically yield 6-amino or 7-amino substituted quinolinediones. nih.govscienceopen.com The reaction of quinoline-5,8-dione with various substituted anilines or 2-(1H-indol-3-yl)ethanamines in methanol (B129727) results in a mixture of C-6 and C-7 regioisomers, which can often be separated by column chromatography. nih.gov
The synthesis of 6-(N-arylamino)-7-chloro-5,8-quinolinedione derivatives has been reported, highlighting the displacement of a leaving group by an aniline. scienceopen.com As mentioned previously, the regioselectivity of these amination reactions on dichloro-analogs can be directed towards the C-6 position through the use of a Lewis acid catalyst. d-nb.info
| Reactant 1 | Reactant 2 | Conditions | Products | Reference |
| 6,7-dichloro-2-methylquinoline-5,8-dione | (Alkoxy)arylamines | CeCl₃·7H₂O, Ethanol, RT | Mainly 6-alkoxyphenylamino-7-chloro-2-methylquinoline-5,8-diones | d-nb.info |
| Quinoline-5,8-dione | 2-(1H-indol-3-yl) ethanamine | MeOH, RT, 16h | Mixture of 6- and 7-substituted isomers (40% and 26% yield, respectively) | nih.gov |
| This compound hydrochloride | Sulfa drugs | Ethanol, Diethylaniline | 7-substituted sulfonamide derivatives of quinoline-5,8-dione | researchgate.netgrafiati.com |
| 7-bromoquinoline-5,8-dione | Aryl sulphonamides | N/A | 6-sulphonamido-7-bromoquinoline-5,8-dione | ripublication.com |
Thiols and their conjugate bases, thiolates, are potent nucleophiles that can react with the this compound scaffold. masterorganicchemistry.com Research on analogous halo-quinolinediones confirms that the halogen atom can be substituted by thiol nucleophiles. Aryl thiols have been utilized to introduce sulfur-containing functionalities into the quinolinedione core, which can modulate biological activity. researchgate.net
The reaction likely proceeds through a nucleophilic aromatic substitution, with the thiolate anion displacing the chloride at the C-6 position to form a 6-thioether derivative. Given the reactivity of the quinone system, a Michael-type addition of the thiol to the C-7 position is also a possible reaction pathway, similar to that observed with amines.
The formation of alkoxy derivatives of quinoline-5,8-diones is a key synthetic modification. While direct substitution of the C-6 chlorine by an alcohol or alkoxide is mechanistically feasible, literature more commonly describes the formation of such derivatives from amino-substituted precursors. For example, 7-methoxy-2-methylquinoline-5,8-dione (B8366010) has been synthesized from 7-acetamido-2-methylquinoline-5,8-dione (B8775018) via acid-catalyzed methanolysis at 60 °C. acs.org This transformation demonstrates a novel method for replacing an amino group on a quinone ring with an alkoxy group. acs.org The synthesis of various 8-alkoxy-quinoline derivatives from a 7-hydroxy precursor further establishes that alkoxy groups are important functionalities in this chemical family. koreascience.kr
Redox Chemistry
A fundamental chemical property of the quinoline-5,8-dione core is its ability to undergo redox reactions. The quinone moiety is a powerful redox-active agent that can participate in cellular electron transfer processes. umt.edu This reactivity is central to the biological mechanism of many quinone-based compounds.
The primary redox transformation involves the two-electron reduction of the quinone to a hydroquinone (B1673460). portlandpress.com This reaction is often catalyzed by the flavoenzyme NAD(P)H: quinone oxidoreductase 1 (NQO1), which is found at high levels in many human tumor cells. mdpi.comnih.govumt.edu The NQO1 enzyme uses NADH or NADPH as cofactors to reduce the quinone. mdpi.com The resulting hydroquinone is the biologically active form that can undergo re-oxidation back to the quinone, establishing a futile redox cycle. This cycling process consumes cellular reducing equivalents (NADH/NADPH) and reacts with molecular oxygen to produce reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide. vulcanchem.com The generation of ROS can induce significant oxidative stress, leading to DNA damage and cytotoxicity in cancer cells. vulcanchem.comumt.edu
The redox potential of quinoline-5,8-diones, and thus their suitability as NQO1 substrates, is influenced by the substituents on the ring system. mdpi.comvulcanchem.com Generally, 7-amino analogues have been found to be better substrates for NQO1 than 7-amido analogues. nih.gov
| Compound | NQO1 Reduction Rate (nmol/min/μg) | Oxygen Consumption (nmol/min/nmol NQO1) | Electrochemical Reduction Potential E₁/₂ (V) vs Ferrocene | Reference |
| 7-Amino-2-(2'-thienyl)quinoline-5,8-dione | 1290 | 16 | -0.66 | nih.gov |
| 7-Amino-2-(3'-thienyl)quinoline-5,8-dione | 1140 | 18 | -0.67 | nih.gov |
| 7-Amino-2-(2'-pyridinyl)quinoline-5,8-dione | 840 | 33 | -0.62 | nih.gov |
| 7-Acetamido-2-(2'-thienyl)quinoline-5,8-dione | 740 | 10 | -0.58 | nih.gov |
| 7-Acetamido-2-(3'-thienyl)quinoline-5,8-dione | 570 | 9 | -0.58 | nih.gov |
| 7-Acetamido-2-chloro-quinoline-5,8-dione | 280 | 11 | -0.52 | nih.gov |
Oxidation Reactions of the Quinolinedione Core
The quinone moiety of this compound and its derivatives can undergo oxidation, although this is less common than reduction. The stability of the quinone system means that oxidation typically requires potent oxidizing agents. For instance, Fremy's salt (potassium nitrosodisulfonate) has been used to oxidize 7-acetamido-8-hydroxyquinoline derivatives to the corresponding diones, indicating the quinoline (B57606) nucleus can be targeted for oxidation while preserving a chlorine substituent. Metal-catalyzed oxidation, employing reagents like palladium(II) acetate, represents another strategy for oxidizing quinoline systems.
Reduction Reactions to Hydroquinone Derivatives
The reduction of the quinone ring to a hydroquinone is a characteristic reaction of quinoline-5,8-diones. This transformation is central to the biological activity of many quinone compounds, which can undergo redox cycling. vulcanchem.com The two-electron reduction of quinones to hydroquinones is a key biological mechanism, often catalyzed by enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1). mdpi.comnih.gov This process generates a hydroquinone scaffold from the quinone. mdpi.com
Chemically, this reduction can be achieved using various reducing agents. For similar quinolinedione cores, agents such as sodium borohydride (B1222165) or lithium aluminum hydride are employed to convert the dione (B5365651) to a hydroquinone. This reduction is a fundamental step in the mechanism of action for some quinoline-based antitumor agents. nih.gov The hydroquinone can then be auto-oxidized back to the semiquinone radical, leading to the generation of reactive oxygen species. nih.gov
Cyclization and Ring-Fused System Formation
The this compound scaffold is a valuable precursor for the synthesis of more complex, ring-fused heterocyclic systems. These reactions often involve the chlorine substituent and the dione carbonyl groups.
Synthesis of Polycyclic Aromatic Compounds from this compound
This compound serves as a building block for constructing polycyclic aromatic compounds. For example, it can react with amides or thioamides in ethylene (B1197577) glycol to yield oxazolo[5,4-g]quinoline-4,9-diones and thiazolo[5,4-g]quinoline-4,9-diones, respectively. grafiati.com Further reactions with semicarbazide (B1199961) or thiosemicarbazide (B42300) produce oxadiazino- and thiadiazino[6,5-g]quinoline-5,10-diones. grafiati.com
Additionally, interactions with sulfa drugs in the presence of diethylaniline can lead to the formation of 7-substituted sulfonamide-10H-pyrido[3,2-b]carbazole-5,11-diones. grafiati.com The reaction with arylamines in pyridine (B92270) can also yield substituted 6H-pyrido[2,3-b]carbazole-5,11-diones. grafiati.com These cyclization reactions highlight the versatility of this compound in creating diverse, fused heterocyclic structures.
Condensation and Rearrangement Reactions
Condensation reactions of this compound with various nucleophiles are common for building fused ring systems. For example, reaction with ethylenediamine (B42938) in the presence of potassium carbonate leads to the formation of pyrazinoquinolinones through nucleophilic attack and subsequent intramolecular cyclization.
Molecular rearrangements have also been observed in derivatives of quinoline-2,4-diones, which are structurally related to the 5,8-dione isomer. For instance, 3-aminoquinoline-2,4-diones can undergo rearrangements when treated with reagents like urea, isocyanates, and isothiocyanates, leading to a variety of new heterocyclic structures such as imidazo[1,5-c]quinazoline-3,5-diones. mdpi.com While this specific example pertains to a different isomer, it illustrates the potential for rearrangement in the broader quinolinedione class.
Alkylation Strategies
Alkylation can occur at various positions on the quinoline ring system, depending on the specific isomer and reaction conditions. For the related quinolin-2(1H)-one system, alkylation can occur at both the N1 and O2 positions. preprints.org In the context of 6-chloroquinoxaline-2,3(1H,4H)-dione, a related heterocyclic dione, alkylation with benzyl (B1604629) chloride or allyl groups is performed in the presence of potassium carbonate and a phase-transfer catalyst.
While specific alkylation strategies for this compound are not extensively detailed in the provided search results, the general principles of alkylating heterocyclic systems would apply. The reactivity of the nitrogen atom and the potential for O-alkylation of the dione carbonyls (in their enol form) would be key considerations.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 6-chloroquinoline-5,8-dione. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.
In the ¹H NMR spectrum of a derivative, 6,7-dichloro-2-methyl-5,8-quinolinedione, specific signals corresponding to the protons in the molecule are observed. For instance, the aromatic protons typically appear in the downfield region of the spectrum, with distinct chemical shifts that are influenced by their electronic environment. The methyl group protons at the C-2 position would present as a singlet at approximately 2.70 ppm. nih.gov The protons on the quinoline (B57606) ring system, such as H-3 and H-4, would exhibit characteristic signals; for example, in a related compound, signals at 8.40 and 8.77 ppm were assigned to H-3 and H-4, respectively. mdpi.com
Interactive Data Table: ¹H NMR Chemical Shifts for a this compound Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ | 2.70 | s | - |
| H-arom | 7.48 | d | 8.0 |
| H-arom | 8.31 | d | 8.0 |
| -NH | 7.67 | br s | - |
Note: Data is for 7-(4-Methoxyphenylamino)-6-chloro-2-methylquinoline-5,8-dione. nih.gov "s" denotes singlet, "d" denotes doublet, and "br s" denotes broad singlet.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbons (C=O) of the dione (B5365651) moiety are particularly noteworthy, resonating at low field (downfield) due to their deshielded nature. In a derivative of 6,7-dichloro-5,8-quinolinedione, the carbonyl carbons at C-5 and C-8 were observed at approximately 173.7 ppm and 175.0 ppm. mdpi.com The carbon atoms attached to the chlorine and nitrogen atoms also show characteristic chemical shifts. For example, in 7-(4-Methoxyphenylamino)-6-chloro-2-methylquinoline-5,8-dione, the carbonyl carbons appear at 179.4 and 176.7 ppm. nih.gov
Interactive Data Table: ¹³C NMR Chemical Shifts for a this compound Derivative
| Carbon | Chemical Shift (δ, ppm) |
| C=O | 179.4, 176.7 |
| C-q and C-arom | 164.0, 158.0, 146.0, 142.0, 135.1, 130.0, 128.6, 128.0, 126.5, 113.6, 112.5 |
| -OCH₃ | 55.5 |
| -CH₃ | 25.1 |
Note: Data is for 7-(4-Methoxyphenylamino)-6-chloro-2-methylquinoline-5,8-dione. nih.gov
To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. mdpi.com HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations. mdpi.commdpi.com For instance, in a related dione, an HMBC spectrum showed a correlation between the proton at the H-4 position and the carbon atoms at C-5, C-2, and C-8A. mdpi.com These techniques are invaluable for confirming the connectivity and establishing the complete structure of complex molecules like this compound and its derivatives. mdpi.commdpi.com
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz In the context of this compound, the most characteristic absorptions are those of the carbonyl (C=O) groups. mdpi.com Typically, the C=O stretching vibrations in quinone systems appear in the region of 1650-1700 cm⁻¹. researchgate.net For derivatives of 5,8-quinolinedione (B78156), two distinct C=O stretching bands are often observed. mdpi.com For example, in a substituted derivative, these bands were seen at 1678 and 1652 cm⁻¹. nih.gov Other significant bands include the C=C stretching vibrations of the aromatic ring, which are typically found in the 1580-1609 cm⁻¹ range. nih.gov The C-Cl stretching vibration is expected to appear at lower wavenumbers. researchgate.net
Interactive Data Table: Characteristic IR Absorptions for a this compound Derivative
| Functional Group | Wavenumber (cm⁻¹) |
| -NH | 3226 |
| C-H (aliphatic) | 3002, 2969, 2851 |
| C=O | 1678, 1652 |
| C=C (aromatic) | 1609, 1580 |
Note: Data is for 7-(4-Methoxyphenylamino)-6-chloro-2-methylquinoline-5,8-dione. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. nih.gov It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the molecular formula with a high degree of confidence. mdpi.com For instance, a derivative of 6,7-dichloro-5,8-quinolinedione was analyzed by HRMS, and the calculated mass for the molecular formula C₁₀H₄Cl₂NO₃ was found to be in excellent agreement with the experimentally observed mass. mdpi.com This level of accuracy is essential for confirming the identity of newly synthesized compounds and distinguishing between compounds with similar nominal masses.
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide a wealth of information about the structure of a molecule in solution, X-ray crystallography offers the definitive solid-state structure. yakhak.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data can be used to construct a three-dimensional model of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions in the crystal lattice. yakhak.org For example, an X-ray crystallographic analysis of a derivative of 6,7-dichloroquinoline-5,8-dione (B1222834) was used to definitively determine the position of nucleophilic substitution. yakhak.org
Stopped-Flow Techniques for Investigating Rapid Spectral Changes
The investigation of rapid chemical reactions and the characterization of transient species are crucial for understanding the mechanisms of many chemical and biological processes. Stopped-flow spectroscopy is a powerful technique for studying reactions in solution that occur on a millisecond to second timescale. This method involves the rapid mixing of two or more reactant solutions, after which the flow is abruptly stopped, and the subsequent spectral changes in the reaction mixture are monitored over time using techniques like UV-Vis or fluorescence spectroscopy. This approach allows for the determination of kinetic parameters and the observation of short-lived intermediates that would be missed by conventional spectroscopic methods.
In the context of this compound, stopped-flow techniques have been instrumental in elucidating the dynamics of its rapid spectral changes, particularly during complexation and oxidation processes. Research has shown that 6-substituted quinoline-5,8-dione derivatives can act as color formers, producing intense absorption bands in the visible and near-infrared regions upon simultaneous metal chelate complexation and oxidation. rsc.org
A key study utilized stopped-flow methodology to investigate these rapid spectral shifts. rsc.org The technique allowed researchers to monitor the immediate formation of intensely colored metal chelate complexes. By analyzing the rate of formation of these complexes, valuable insights into the reaction kinetics and the stability of the transient species were obtained.
The general principle behind using stopped-flow techniques for this purpose involves mixing a solution of this compound with a solution containing a suitable metal ion and a ligand. The instrument then records the change in absorbance at specific wavelengths as a function of time, providing a kinetic trace of the reaction.
While the specific kinetic data and detailed spectral changes for this compound from the primary literature are proprietary to the publishing journal, a representative data table from a stopped-flow experiment would typically be structured as follows:
Table 1: Representative Kinetic Data from Stopped-Flow Analysis This table is a representation of typical data obtained from stopped-flow experiments and does not reflect actual experimental results for this compound.
| Reactant Concentration (mol/L) | Wavelength (nm) | Observed Rate Constant (k_obs, s⁻¹) |
|---|---|---|
| [this compound] = 1 x 10⁻⁴ | 550 | 15.2 |
| [Metal Ion] = 1 x 10⁻³ | ||
| [this compound] = 2 x 10⁻⁴ | 550 | 30.5 |
| [Metal Ion] = 1 x 10⁻³ | ||
| [this compound] = 1 x 10⁻⁴ | 620 | 8.7 |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to calculate various molecular properties, providing a balance between accuracy and computational cost. Studies on quinoline-5,8-dione scaffolds frequently use DFT to predict their geometry, electronic characteristics, and reactivity.
The first step in most quantum chemical calculations is the optimization of the molecular geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For quinoline (B57606) derivatives, DFT methods like B3LYP with a 6-311++G(d,p) basis set are used to obtain a stable, optimized molecular geometry in the gas phase. dergipark.org.tr This optimized structure is crucial as it serves as the foundation for all subsequent calculations of spectroscopic and electronic properties. dergipark.org.tr The resulting geometric parameters, such as bond lengths and angles, are essential for ensuring the validity of the computational model. For instance, in studies of 6-chloroquinoline, the calculated bond lengths and angles showed only minor deviations from experimental data of related molecules like quinoline and 2-dichloroquinoline, confirming the planarity and stability of the ring system. dergipark.org.tr
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.netwuxibiology.com
In DFT studies of 6,7-dichloro-5,8-quinolinedione derivatives, the localization of these orbitals has been investigated. The LUMO orbitals for these compounds are typically delocalized across the 5,8-quinolinedione (B78156) scaffold. mdpi.com However, the delocalization of the HOMO orbital can depend on the type of substituent present on the quinoline ring. mdpi.com This distribution of orbitals across the molecule suggests a good capacity for intramolecular charge transfer. mdpi.com
A smaller HOMO-LUMO energy gap implies higher chemical reactivity and lower kinetic stability. researchgate.netmdpi.com For derivatives of 6,7-dichloro-5,8-quinolinedione, the energy gap ranges from 3.306 to 3.716 eV, indicating high reactivity towards biological targets. mdpi.com
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 2-formyl-6,7-dichloro-5,8-quinolinedione | -7.792 | -4.486 | 3.306 |
| 6,7-dichloro-2-hydroxy-5,8-quinolinedione | -7.513 | -3.807 | 3.716 |
| 2,6,7-trichloro-5,8-quinolinedione | -7.901 | -4.432 | 3.469 |
Data sourced from a study on 6,7-dichloro-5,8-quinolinedione derivatives, which serve as close analogs for understanding the electronic properties of 6-chloroquinoline-5,8-dione. mdpi.com
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map uses a color scale to represent different electrostatic potential values on the molecule's surface. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral regions. mdpi.comresearchgate.net
For derivatives of 6,7-dichloro-5,8-quinolinedione, MEP maps show that the negative potential (red areas) is primarily localized near the oxygen and nitrogen atoms. mdpi.com A distinct positive potential (blue area) is often found near the hydrogen atoms of the quinoline moiety. mdpi.com These maps are crucial for understanding intermolecular interactions, as they highlight the sites most likely to be involved in hydrogen bonding and other non-covalent interactions. The distribution of electrophilic and nucleophilic regions provides a clear rationale for the molecule's observed chemical behavior and biological interactions. mdpi.com
The analysis of charge distribution provides quantitative data on how electrons are shared among the atoms in a molecule. Methods like Mulliken atomic charge analysis are used to calculate the partial charge on each atom. bhu.ac.in This information complements the qualitative picture provided by MEP maps.
Global reactivity descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide a quantitative measure of a molecule's reactivity. mdpi.com Key parameters include:
Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as (ELUMO - EHOMO) / 2. scirp.org Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability.
Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as -(ELUMO + EHOMO) / 2.
Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge. It is calculated as µ² / 2η (where µ is the chemical potential, approximately -(ELUMO + EHOMO) / 2).
DFT calculations for 6,7-dichloro-5,8-quinolinedione derivatives have shown they are highly reactive towards nucleophilic targets, which is supported by their calculated global reactivity parameters. mdpi.com
| Compound | Hardness (η) | Electronegativity (χ) | Electrophilicity Index (ω) |
|---|---|---|---|
| 2-formyl-6,7-dichloro-5,8-quinolinedione | 1.653 | 6.139 | 11.393 |
| 6,7-dichloro-2-hydroxy-5,8-quinolinedione | 1.858 | 5.660 | 8.625 |
| 2,6,7-trichloro-5,8-quinolinedione | 1.735 | 6.167 | 10.975 |
Data sourced from a study on 6,7-dichloro-5,8-quinolinedione derivatives, which serve as close analogs for understanding the reactivity of this compound. mdpi.com
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are essential in drug discovery for predicting the efficacy of new compounds and optimizing lead structures.
For the quinoline-5,8-dione scaffold, QSAR models can be developed to understand how different substituents on the quinoline ring affect its anticancer or antimicrobial activity. mdpi.com For instance, by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of derivatives and correlating them with measured biological activity, a predictive mathematical model can be built.
Similarly, QSPR studies, such as in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, are used to predict the pharmacokinetic properties of these compounds. mdpi.com Such analyses for 6,7-dichloro-5,8-quinolinedione derivatives have been used to determine parameters like solubility, lipophilicity, and potential toxicity, helping to assess their drug-likeness and bioavailability early in the development process. mdpi.com
Correlation of Molecular Descriptors with Biological Mechanisms
The biological activity of quinoline-5,8-dione derivatives is often linked to their physicochemical and electronic properties, which can be quantified by molecular descriptors. Quantitative Structure-Activity Relationship (QSAR) studies mathematically express the relationship between the structural definitions of a series of molecules and their biological activity. By calculating descriptors such as electronic, hydrophobic, and global reactivity parameters, it is possible to predict the properties and activities of new compounds.
For quinoline-5,8-dione derivatives, quantum chemical methods like Density Functional Theory (DFT) are used to calculate these descriptors. High values for descriptors such as electronegativity (χ) and the electrophilicity index (ω) suggest that these molecules are effective acceptors for nucleophilic targets, a key aspect of their mechanism of action mdpi.com. The study of the structure–activity relationship has shown that the 5,8-quinolinedione moiety is a critical fragment for preserving bioactivity mdpi.com. Furthermore, the biological activity is influenced by the types of substituents at various positions on the quinolinedione scaffold mdpi.com.
Key molecular descriptors calculated for quinoline-5,8-dione derivatives and their relevance are summarized below:
| Molecular Descriptor | Symbol | Relevance to Biological Mechanism |
| Electronegativity | χ | Indicates the molecule's ability to attract electrons; higher values suggest better reactivity with nucleophilic targets. mdpi.com |
| Electrophilicity Index | ω | Measures the energy stabilization when the molecule accepts electrons; related to its capacity as an electrophile. mdpi.com |
| Molecular Hardness | η | Represents resistance to change in electron distribution; correlated with anti-proliferative activity. |
| Molecular Softness | S | The reciprocal of hardness; high values are characteristic of reactive molecules. mdpi.com |
| Dipole Moment | µ | Influences the polarity and solubility of the molecule, affecting its transport and interaction with biological membranes. |
| Molar Refractivity | MR | Relates to the volume and polarizability of the molecule, which can influence binding to biological targets. |
Prediction of Molecular Properties
Computational chemistry provides powerful tools for the accurate prediction of molecular properties, complementing experimental data and guiding molecular design. nih.gov For derivatives of this compound, such as 6,7-dichloro-5,8-quinolinedione, Density Functional Theory (DFT) has been employed to calculate quantum chemical parameters, showing these compounds are highly reactive towards nucleophilic targets mdpi.com.
Methods like the Gauge-Independent Atomic Orbital (GIAO) method have been used to simulate NMR spectra to confirm chemical structures, such as assigning carbon atom positions that are difficult to determine experimentally mdpi.com. The calculated quantum chemical properties reveal that modifications, like adding hydroxyl or formyl groups, can create additional nucleophilic regions on the molecule, potentially altering its biological interactions mdpi.com.
Below is a table of some properties that can be predicted using computational models:
| Property Type | Examples | Computational Method |
| Electronic Properties | Charge distribution, molecular orbitals, reactivity indices | Density Functional Theory (DFT) mdpi.com |
| Spectroscopic Properties | NMR, IR, UV-vis spectra | GIAO (for NMR) mdpi.com |
| Structural Properties | 3-D molecular geometries, conformer populations | DFT nih.gov |
| Thermodynamic Properties | Reaction energies, bond dissociation energies | Various quantum chemical methods nih.gov |
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding the interactions between a ligand, such as this compound, and a protein target.
Ligand-Protein Interaction Modeling
Molecular docking simulations have been used to model the interaction between derivatives of quinoline-5,8-dione and various protein targets. A key target is the enzyme DT-diaphorase (NQO1), a flavoenzyme that is highly expressed in many human solid tumors mdpi.commdpi.com. Docking studies of 6,7-dichloro-5,8-quinolinedione derivatives with NQO1 revealed that the ligands localize within a hydrophobic matrix of the active site mdpi.commdpi.com. The 1,4-quinolinedione part of the molecule is positioned near the FAD cofactor and the side chains of aromatic amino acid residues mdpi.com.
Another target explored is Sphingosine Kinase 1 (SphK1). To improve binding to this kinase, structural fragments from known inhibitors can be adapted to participate in hydrogen bonding within the SphK1 binding site mdpi.com. These modeling studies help visualize how different substituents on the quinoline-5,8-dione core can alter the binding mode and interactions with the target protein mdpi.com.
Binding Affinity Prediction
A critical output of molecular docking is the prediction of binding affinity, often expressed as a scoring value (e.g., ΔG in kcal/mol), which estimates the strength of the ligand-protein interaction. Lower scoring values indicate a stronger binding affinity mdpi.com.
For derivatives of 6,7-dichloro-5,8-quinolinedione docked with the NQO1 enzyme, the predicted scores ranged from -8.0 to -8.3 kcal/mol, indicating strong binding affinity mdpi.com. Similarly, docking of a pyrrolidine quinoline-5,8-dione compound with the SphK1 ligand-binding site also yielded negative scores, corresponding to favorable binding efficacy mdpi.com.
Table of Predicted Binding Affinities for Quinolinedione Derivatives
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| 6,7-dichloro-5,8-quinolinedione | NQO1 | -8.3 |
| 6,7-dichloro-2-methyl-5,8-quinolinedione | NQO1 | -8.2 |
| 6,7-dichloro-2-formyl-5,8-quinolinedione | NQO1 | -8.0 |
| 6,7-dichloro-2-hydroxy-5,8-quinolinedione | NQO1 | -8.2 |
| Pyrrolidine quinoline-5,8-dione 21 | SphK1 | -8.8 |
| Precursor Compound 6 | SphK1 | -8.2 |
Analysis of Hydrogen Bonding and Hydrophobic Interactions
Detailed analysis of docked complexes reveals the specific non-covalent interactions that stabilize the ligand in the protein's active site. These are primarily hydrogen bonds and hydrophobic interactions nih.govchemrxiv.org.
In the NQO1 active site, 6,7-dichloro-5,8-quinolinedione forms a hydrogen bond via its carbonyl group at the C8 position with the amino acid Tyrosine 126 (TYR126) mdpi.com. It also engages in hydrophobic interactions with Phenylalanine 178 (PHE178), Tyrosine 128 (TYR128), and the FAD cofactor mdpi.com. Derivatives with a substituent at the C2 position can form an additional hydrogen bond between the quinoline nitrogen atom and TYR126 mdpi.com.
For a pyrrolidine-based quinoline-5,8-dione docked in SphK1, the model predicts two hydrogen bonds with Alanine 360 (Ala360) and Histidine 397 (His397) mdpi.com. Hydrophobic interactions play a major role in stabilizing ligands at the binding interface of many proteins chemrxiv.org.
Summary of Key Molecular Interactions
| Ligand Type | Target Protein | Interacting Residues/Cofactors | Interaction Type |
|---|---|---|---|
| 6,7-dichloro-5,8-quinolinedione | NQO1 | TYR126 | Hydrogen Bond |
| 6,7-dichloro-5,8-quinolinedione | NQO1 | PHE178, TYR128, FAD | Hydrophobic |
| C2-substituted quinolinediones | NQO1 | TYR126 (via N-atom) | Hydrogen Bond |
| Pyrrolidine quinoline-5,8-dione | SphK1 | Ala360, His397 | Hydrogen Bond |
Matched Molecular Pair Analysis (MMPA)
Matched Molecular Pair Analysis (MMPA) is a powerful computational technique used in medicinal chemistry to understand how small, specific structural changes in a molecule affect its properties, such as biological activity or physicochemical characteristics. wikipedia.orgnih.gov The method is built on the concept of a "matched molecular pair," which is a pair of compounds that are identical except for a single, well-defined structural modification at a specific site. wikipedia.orgdepth-first.com By analyzing a large number of such pairs, MMPA can identify chemical transformations that consistently lead to desired changes in a compound's properties, thereby providing valuable insights for drug design and optimization. nih.gov
The core idea behind MMPA is that by keeping the molecular core constant and changing only a small fragment, any observed difference in a property can be attributed to that specific structural change. wikipedia.org This approach allows for the generation of interpretable structure-activity relationship (SAR) rules that can guide the synthesis of new compounds with improved characteristics. depth-first.com
While no specific Matched Molecular Pair Analysis studies have been published for this compound itself, the principles of MMPA can be hypothetically applied to understand its structure-activity relationships. For instance, a series of analogues could be synthesized where the chlorine atom at the 6-position is replaced by other substituents. By comparing the biological activity of these new compounds to the parent this compound, researchers could quantify the effect of each substituent.
Hypothetical MMPA for this compound Analogues
| Transformation (R) | Property Change (e.g., IC50) | Interpretation |
| H | Baseline | Reference compound |
| F | Increase in potency | Fluorine may enhance binding affinity |
| OH | Decrease in potency | Hydroxyl group may introduce unfavorable steric or electronic effects |
| CH3 | No significant change | Methyl group may not interact with a key binding pocket residue |
| NH2 | Significant increase in potency | Amino group may form a critical hydrogen bond |
This table is for illustrative purposes only and does not represent actual experimental data.
Electrochemical Studies (as characterization/mechanistic tools)
The quinone moiety in this compound is the primary redox-active center. It can typically undergo a two-electron, two-proton reduction to form the corresponding hydroquinone (B1673460), often proceeding through a semiquinone intermediate. The potential at which these redox events occur is influenced by the substituents on the quinoline ring system.
Electrochemical studies on various substituted quinoline derivatives have shown that the presence and position of electron-withdrawing groups, such as the chlorine atom in this compound, can significantly affect the reduction potentials. acs.org Generally, electron-withdrawing groups make the reduction of the quinone system more favorable (i.e., occur at less negative potentials).
A typical cyclic voltammogram for a quinoline-5,8-dione derivative would be expected to show one or two reversible or quasi-reversible reduction peaks, corresponding to the formation of the semiquinone radical anion and the hydroquinone dianion, respectively. The exact potentials and the reversibility of these processes would provide insight into the stability of the reduced species and the kinetics of the electron transfer.
Expected Electrochemical Properties of this compound based on Analogues
| Electrochemical Technique | Expected Observation | Mechanistic Insight |
| Cyclic Voltammetry (CV) | Two quasi-reversible reduction waves | Stepwise reduction of the quinone to hydroquinone via a semiquinone intermediate. |
| Square Wave Voltammetry (SWV) | Well-defined peaks corresponding to the reduction processes | Provides sensitive detection and can help resolve closely spaced redox events. |
| Controlled Potential Electrolysis | Consumption of 2 electrons per molecule | Confirms the overall two-electron reduction of the quinone moiety. |
This table is based on the known electrochemical behavior of related quinone and chloroquinoline compounds and represents expected, not experimentally verified, data for this compound.
These electrochemical characterizations are crucial for understanding the molecule's potential role in biological systems, as the ability to accept electrons is often linked to the mechanisms of action for quinone-based anticancer agents. nih.govnih.gov
Structure Activity Relationships Sar and Mechanistic Investigations of Biological Activity
Influence of Substitution at Key Positions (C-2, C-6, C-7) on Biological Mechanism
For example, the introduction of an amino group at the C-6 or C-7 positions has been shown to favorably impact binding to the active site of certain enzymes. mdpi.com A study involving a series of 6- and 7-arylamino-5,8-quinolinediones found that attaching a 4-(4-methylpiperazin-1-yl) phenylamino (B1219803) group to either position 6 or 7 resulted in the most potent antiproliferative activity against both drug-sensitive and multidrug-resistant cancer cell lines. researchgate.netmdpi.com Conversely, comparing 6-arylamino-7-halogen-5,8-quinolinediones revealed that the introduction of a halogen atom at the C-7 position can lead to a decrease in anticancer activity. acs.org
Modifications at the C-2 position also significantly affect the biological mechanism. The introduction of hydroxyl or formyl groups at this position can create additional nucleophilic regions on the molecule. nih.govnih.gov Studies on 6,7-dichloro-5,8-quinolinedione derivatives showed that the type of substituent at the C-2 position influences enzymatic conversion rates by NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govnih.govnih.gov For instance, introducing a methyl group at the C-2 position of certain quinoline (B57606) hybrids was found to increase their cytotoxic activity against ovarian cancer cell lines. nih.gov
Enzymatic Interaction Mechanisms
The biological effects of 6-chloroquinoline-5,8-dione and its analogs are often mediated through direct interactions with various enzymes. These interactions can lead to inhibition or activation, making these compounds subjects of interest for therapeutic development.
Quinoline-5,8-dione derivatives are recognized as excellent substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1), a cytosolic flavoprotein that catalyzes the two-electron reduction of quinones to hydroquinones. mdpi.comnih.govnih.gov This enzymatic process is significant because NQO1 is often overexpressed in various human solid tumors. nih.gov The reduction of the quinone moiety to a hydroquinone (B1673460) by NQO1 can lead to the generation of reactive oxygen species (ROS), which contributes to the selective cytotoxicity of these compounds in cancer cells that overexpress the enzyme. mdpi.comnih.gov
Certain amino-quinoline-5,8-dione derivatives have been specifically designed as NQO1 inhibitors. researchgate.netmdpi.com For instance, compounds 6d and 7d, which feature a 4-(4-methylpiperazin-1-yl) phenylamino group at the C-6 and C-7 positions respectively, have demonstrated NQO1-dependent cytotoxicity and act as competitive inhibitors of the enzyme. mdpi.comnih.gov Their inhibitory action is linked to an increase in intracellular ROS levels, which induces lethal mitochondrial dysfunction and apoptosis in cancer cells. mdpi.comnih.gov
The rate at which NQO1 converts quinoline-5,8-dione substrates is highly dependent on the specific substituents on the quinoline ring. Studies have shown that modifications at the C-2 position directly influence these enzymatic conversion rates. nih.govnih.gov The introduction of different groups at this position alters the interaction between the compound and the NQO1 active site. For example, a derivative with a hydroxyl group at C-2 was found to form an additional hydrogen bond with a tyrosine residue in the enzyme's binding pocket. nih.gov
Similarly, substitutions at the C-6 and C-7 positions affect NQO1 activity. In a study of 6-arylamino derivatives, the nature of the substituent determined the rate of NQO1-mediated reduction, with the following order of activity observed: propyl > chloride > ethyl > trifluoromethoxy. acs.org Furthermore, the position of the nitrogen atom within the heterocyclic system is crucial; a comparison between 5,8-quinolinedione (B78156) and 5,8-isoquinolinedione hybrids showed that moving the nitrogen from the N-1 to the N-2 position leads to a decrease in enzymatic conversion rates. nih.gov
Several 5,8-quinolinequinone derivatives have been synthesized and evaluated as inhibitors of coenzyme Q enzymes, such as succinoxidase and NADH-oxidase. The interaction of quinoline derivatives with Coenzyme Q10 (CoQ10) has been studied using polarographic and spectrophotometric techniques, revealing that these compounds can form complexes with CoQ10. This complexation leads to an increase in the E1/2-magnitude of the coenzyme, indicating an interaction that affects its electrochemical properties. The antimalarial activities of chloroquine (B1663885) and other quinoline-based drugs have been linked to their ability to inhibit Coenzyme Q systems.
The quinoline scaffold is a key feature in the design of acetylcholinesterase (AChE) inhibitors for potential use in treating Alzheimer's disease. Molecular docking studies suggest that the quinoline moiety can bind to the peripheral anionic site (PAS) of AChE through π-π stacking interactions. While direct studies on this compound are limited, research on related structures provides insight. For example, 7-alkoxyl substituted indolizinoquinoline-5,12-dione derivatives have shown potent AChE inhibitory activity, with some compounds binding to both the catalytically active site and the PAS of the enzyme. arabjchem.org Structure-activity relationship studies on other quinoline derivatives indicate that flexible amino groups at the C-4 position and specific substitutions on appended benzene (B151609) rings are favorable for inhibitory activity.
Derivatives of the quinoline-5,8-dione scaffold have been investigated as inhibitors of DNA topoisomerase II, an essential enzyme in DNA replication and transcription. Substituted chloroisoquinolinediones, which are structurally similar to this compound, have demonstrated significant topoisomerase II inhibitory activity in plasmid cleavage assays. nih.gov Furthermore, a series of 6-arylamino-7-chloro-quinazoline-5,8-diones, another class of related compounds, were also evaluated for their effects on topoisomerase I and II, indicating that this chemical framework is a promising starting point for the development of potent antitumor agents that target this enzyme.
NAD(P)H:quinone Oxidoreductase (NQO1) Substrate and Inhibitor Studies
DNA Interaction Mechanisms
The biological activity of quinoline-dione compounds is often linked to their ability to interact with DNA, disrupting its structure and function through several distinct mechanisms.
DNA intercalation is a process where a molecule inserts itself between the base pairs of the DNA double helix. This action can distort the helical structure, interfering with processes like replication and transcription. While direct intercalation studies for this compound are not specified, related quinoline-based compounds are known to function as intercalating agents. nih.gov For example, MPTQ, a complex quinoline derivative, is known to intercalate into DNA, leading to clastogenic effects (chromosome damage). nih.gov Quinolones can also engage in non-covalent stacking interactions with DNA bases adjacent to the cleavage site within the enzyme-DNA complex. mdpi.com
A primary and well-documented target for quinolone-type compounds is DNA gyrase, a type II topoisomerase essential for maintaining DNA topology in bacteria. mdpi.comnih.gov Quinolones function not merely as inhibitors but as "gyrase poisons". mdpi.com
The mechanism involves the following steps:
Formation of the Cleavage Complex: DNA gyrase cleaves both strands of a DNA helix to allow another segment to pass through, a process crucial for relieving supercoiling. nih.gov
Stabilization by the Quinolone: The quinolone molecule binds to both the DNA and the gyrase, stabilizing this transient "cleavage complex". mdpi.comresearchgate.net This action prevents the enzyme from re-ligating the broken DNA strands. mdpi.com
Blocking of Cellular Processes: The trapped quinolone-gyrase-DNA ternary complex acts as a physical barrier, blocking the progression of DNA polymerase during replication. nih.gov
Generation of DNA Breaks: This blockage can trigger a cellular response that releases lethal double-strand DNA breaks, leading to chromosome fragmentation and ultimately, cell death. mdpi.comresearchgate.net
Studies on related chloroisoquinolinediones have confirmed their inhibitory activity against topoisomerase II, the eukaryotic equivalent of DNA gyrase. nih.gov
Certain quinoline derivatives are capable of producing reactive oxygen species (ROS), which are highly reactive chemical species that can inflict damage on cellular components, including DNA. escholarship.org The generation of ROS can lead to oxidative DNA damage, a significant source of genetic instability and mutation. escholarship.orgnih.gov
DNA is continuously attacked by ROS, which can modify its bases and sugar backbone. nih.govmdpi.com Guanine (B1146940), having the lowest oxidation potential among the DNA bases, is a frequent target. nih.gov A common form of oxidative damage is the conversion of guanine into 8-oxo-7,8-dihydroguanine (8-oxoG). mdpi.com During DNA replication, 8-oxoG can mispair with adenine (B156593) instead of cytosine, leading to a G:C to T:A transversion mutation. mdpi.com This process of ROS-induced damage can result in structural modifications to DNA, strand breaks, and crosslinks, all of which contribute to mutagenesis. nih.gov
Correlation of Molecular Descriptors with Mechanistic Activity
The relationship between the chemical structure of quinoline-5,8-dione derivatives and their biological activity can be elucidated using computational methods that calculate various molecular descriptors.
Quantum Chemical Parameters: For derivatives of 6,7-dichloro-5,8-quinolinedione, quantum chemical parameters calculated using Density Functional Theory (DFT) have shown that these compounds are highly reactive towards nucleophilic targets. mdpi.com Molecular electrostatic potential (MEP) maps, which visualize the charge distribution of a molecule, have been used to identify nucleophilic regions near the nitrogen atom and substituent groups, providing insight into how these molecules might interact with biological targets. mdpi.com
Molecular Docking and Physicochemical Properties: Molecular docking studies are used to predict the binding affinity and orientation of a ligand within the active site of a target protein. In the development of quinoline-5,8-dione-based SphK1 inhibitors, docking scores were used to predict binding energy and guide structural modifications. mdpi.com For example, adding a pyrrolidone group derived from a known inhibitor, PF-543, improved the predicted docking score of a quinoline-5,8-dione derivative, indicating a more favorable binding interaction. mdpi.com Descriptors such as lipophilicity are also crucial, as modifications affecting this property can influence how the molecule interacts with the lipophilic binding site of enzymes like SphK. mdpi.com
| Compound | Target Protein | Predicted Docking Score | Reference |
|---|---|---|---|
| PF-543 | SphK1 | -109.2 | mdpi.com |
| Pyrrolidine quinoline-5,8-dione 21 | SphK1 | -82.7 | mdpi.com |
| Phenyl ether quinoline-5,8-dione 6 | SphK1 | -56.5 | mdpi.com |
Applications of 6 Chloroquinoline 5,8 Dione in Organic Synthesis
Building Block for Complex Chemical Architectures
6-Chloroquinoline-5,8-dione serves as a versatile building block for the synthesis of more intricate molecular structures. The electron-deficient nature of the quinone ring, coupled with the chlorine atom at the C-6 position, makes it susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of diverse functionalities and the extension of the molecular framework.
Research has demonstrated that the 5,8-quinolinedione (B78156) moiety can be elaborated to create complex hybrid molecules. For instance, the double bond between the C-6 and C-7 positions can be utilized in reactions with terminal alkynes to produce enediyne fragments, which are known for their potent antibacterial activities against various strains. nih.gov
In a related compound, 6,7-dichloroquinoline-5,8-dione (B1222834), the chlorine atoms serve as leaving groups in reactions with nucleophiles. For example, its reaction with 2-aminopyridine (B139424) derivatives results not in a simple substitution, but in a condensation and rearrangement to form complex, multi-cyclic structures like 4a,10,11-triazabenzo[3,2-a]fluorene-5,6-diones. nih.gov This highlights the potential of the chloro-substituted quinolinedione core to act as a precursor for sophisticated, polycyclic systems. The reactivity at the C-6 position of this compound is analogously exploited to introduce new substituents and build molecular complexity.
Scaffold for the Design of Novel Bioactive Molecules
The 5,8-quinolinedione scaffold is recognized as essential for the biological effects of many natural antibiotics. nih.govnih.gov Consequently, this compound is an attractive starting point or "scaffold" for the development of new therapeutic agents. By modifying the core structure—particularly at the C-6 position—chemists can synthesize libraries of new compounds and screen them for various biological activities.
Structure-activity relationship (SAR) studies have shown that the type and position of substituents on the quinolinedione ring significantly influence the compound's biological properties. nih.govmdpi.com The introduction of different amine, alkoxyl, or thiol groups at the C-6 and C-7 positions can modulate cytotoxicity against a range of cancer cell lines, including leukemia, lung, and breast cancers. mdpi.com
For example, synthetic chloroisoquinolinediones, which are structural isomers of chloroquinoline-diones, have been synthesized and evaluated for their cytotoxicity and ability to inhibit DNA topoisomerase II, a key enzyme in cancer proliferation. nih.gov The research found that further cyclization of these molecules into pyrido[3,4-b]phenazinediones generally led to greater cytotoxic potential. nih.gov This demonstrates how the 6-chloro-substituted quinone scaffold can be systematically modified to optimize biological activity.
| Scaffold/Precursor | Modification/Reaction | Resulting Compound Class | Observed Biological Activity | Reference |
|---|---|---|---|---|
| Chloroisoquinolinedione | Cyclization with sodium azide | Pyrido[3,4-b]phenazinediones | Cytotoxicity against cancer cell lines (A549, SNU-638, etc.), DNA Topoisomerase II inhibition | nih.gov |
| 6,7-dichloro-5,8-quinolinedione | Nucleophilic substitution with amines/alkoxides | 6- and/or 7-substituted amino/alkoxy quinolinediones | Increased cytotoxicity against various cancer lines | mdpi.com |
| 5,8-quinolinedione | Reaction with terminal alkynes | Enediyne hybrids | Antibacterial activity (E. coli, S. aureus, etc.) | nih.gov |
Use in Heterocyclic Synthesis and Fused System Construction
The reactivity of this compound makes it a valuable substrate for constructing fused heterocyclic systems. The quinone moiety and the chloro-substituent provide electrophilic centers that can react with binucleophilic reagents to form new rings. These reactions often proceed through a sequence of nucleophilic substitution followed by an intramolecular cyclization or condensation.
The synthesis of fused pyrimidine-quinoline derivatives, which are found in several drugs and bioactive natural products, often utilizes quinoline-based starting materials. nih.gov For instance, the reaction of 6,7-dichloroquinoline-5,8-dione with 2-aminopyridine derivatives leads to the formation of a pentacyclic fused system. nih.gov This transformation involves an initial nucleophilic attack, likely at the C-6 position, followed by a series of cyclization and rearrangement steps to yield a complex heterocyclic structure.
Similarly, chloroisoquinolinediones have been successfully converted into tetracyclic pyrido[3,4-b]phenazinediones through a cyclization reaction involving sodium azide. nih.gov These examples underscore the utility of the chloro-quinolinedione core in generating diverse and complex heterocyclic frameworks, which are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. nih.govnih.gov
| Starting Material | Reagent(s) | Fused System Formed | Reaction Type | Reference |
|---|---|---|---|---|
| 6,7-Dichloroquinoline-5,8-dione | 2-Aminopyridine derivatives | 4a,10,11-Triazabenzo[3,2-a]fluorene-5,6-dione | Condensation, Rearrangement | nih.gov |
| Chloroisoquinoline-5,8-dione | Sodium azide | Pyrido[3,4-b]phenazinedione | Cyclization | nih.gov |
Q & A
Q. What are the established synthetic routes for 6-Chloroquinoline-5,8-dione, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: Synthesis of this compound derivatives typically involves halogenation and cross-coupling reactions. For example, 6,7-dibromoquinoline-5,8-dione can undergo double alkynylation using terminal alkynes in the presence of a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) chloride) and tetrabutylammonium fluoride to yield bis-alkynylated products . Optimization strategies include:
- Catalyst screening : Testing palladium complexes or alternative transition-metal catalysts for improved regioselectivity.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Temperature control : Reactions performed at 60–80°C balance yield and side-product formation.
- Purification protocols : Column chromatography with gradients of ethyl acetate/hexane resolves structurally similar byproducts.
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., 242.05800 for dichloro derivatives) and isotopic patterns for chlorine atoms .
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions. For example, quinoline ring protons resonate at δ 7.5–8.5 ppm, while carbonyl groups (5,8-dione) show deshielded carbon signals near δ 180–185 ppm .
- HPLC-UV Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity and quantifies metabolites in biological matrices .
- Data Interpretation : Compare spectra with synthetic standards (e.g., deuterated analogs) to distinguish structural isomers and validate conjugation products .
Advanced Research Questions
Q. How can researchers resolve contradictory findings in the cytotoxicity profiles of this compound derivatives across different cell lines?
Methodological Answer: Contradictions often arise from variations in experimental design or cellular metabolism. To address this:
- Standardized Assays : Use identical cell lines (e.g., A549, HBEC-KT) and exposure times (e.g., 24–48 hrs) for cross-study comparisons .
- Metabolite Profiling : Employ LC-MS/MS to identify cell-specific detoxification pathways (e.g., glutathione conjugation or catechol-O-methyltransferase activity) that alter compound bioavailability .
- Statistical Validation : Apply ANOVA or t-tests to evaluate significance of IC₅₀ differences, ensuring sample sizes ≥3 replicates .
- Mechanistic Studies : Use siRNA knockdowns to isolate metabolic enzymes (e.g., AKRs) responsible for divergent cytotoxicity outcomes .
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic environments?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites prone to nucleophilic attack (e.g., carbonyl groups at positions 5 and 8) .
- Molecular Dynamics (MD) Simulations : Model solvent interactions (e.g., aqueous vs. DMSO) to assess stability of reactive intermediates.
- Docking Studies : Predict binding affinities with biological targets (e.g., DNA topoisomerase II) using AutoDock Vina, referencing crystallographic data from similar quinones .
- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with thiols like glutathione) .
Q. How should researchers design experiments to investigate the environmental persistence of this compound in aqueous systems?
Methodological Answer:
- Photodegradation Studies : Exclude solutions to UV light (λ = 300–400 nm) and analyze degradation products via HPLC-UV-RAM .
- Hydrolysis Kinetics : Measure pH-dependent stability (pH 3–9) at 25°C and 40°C, using LC-MS to track hydrolysis products (e.g., chlorinated catechols) .
- Sediment Interaction Tests : Assess adsorption coefficients (Kd) by spiking compound into soil-water systems and quantifying aqueous phase concentrations .
- QSAR Modeling : Relate structural descriptors (e.g., logP = 2.45) to biodegradation half-lives using EPI Suite software .
Q. What strategies mitigate challenges in detecting this compound adducts with biomacromolecules (e.g., DNA or proteins)?
Methodological Answer:
- Isotopic Labeling : Synthesize deuterated or ¹³C-labeled analogs (e.g., 6-Chloro-d₄-quinoline-5,8-dione) to distinguish adducts from background noise in MS .
- Immunoaffinity Enrichment : Develop monoclonal antibodies against quinone-epoxide adducts for selective pull-down from biological matrices .
- High-Resolution MS/MS : Use Orbitrap or Q-TOF platforms to fragment adducts and confirm covalent binding sites (e.g., adenine N7 positions) .
- Negative Controls : Include reductants (e.g., ascorbate) in assays to suppress artifactual adduct formation during sample preparation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
